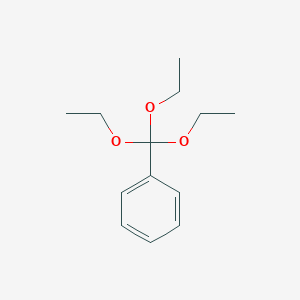Triethyl orthobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
(Triethoxymethyl)benzene can be used as a starting material for the synthesis of various organic compounds. For example, it can be reacted with strong acids to form substituted benzoic acids [1]. Additionally, it can be used in Friedel-Crafts reactions to introduce a benzyl group onto other molecules [2].
Sources:* [1] Journal of the American Chemical Society, 1932, 54 (3), 1002-1005: * [2] Journal of Organic Chemistry, 1962, 27 (11), 4254-4256:
Solvent and Plasticizer:
(Triethoxymethyl)benzene possesses some solvent properties and can be used as a non-polar solvent for certain applications. Additionally, it can act as a plasticizer for some polymers, although its use in this area is not widespread [3].
Source:* [3] Industrial & Engineering Chemistry, 1941, 33 (12), 1541-1544:
Triethyl orthobenzoate is an organic compound with the molecular formula and a molecular weight of approximately 224.30 g/mol. It appears as a clear, colorless liquid with a characteristic sweet odor and is soluble in various organic solvents such as alcohol, chloroform, and ether. This compound is classified as an orthoester, which is derived from the exhaustive alkylation of unstable orthocarboxylic acids. The unique structure of triethyl orthobenzoate, characterized by its three ethyl groups attached to the benzoate moiety, contributes to its reactivity and utility in organic synthesis
Currently, there is no documented information on the specific mechanism of action of (triethoxymethyl)benzene in biological systems.
(Triethoxymethyl)benzene is considered a flammable liquid with a flash point of 96 °C []. It may also be irritating to the skin and eyes. Detailed information on its toxicity is not readily available in scientific literature. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.
Triethyl orthobenzoate finds applications across various fields:
- Organic Synthesis: It serves as a valuable substrate for synthesizing other organic compounds.
- Dehydrating Agent: It is used in reactions requiring dehydration.
- Protecting Group: In organic chemistry, it can act as a protecting group for alcohols during multi-step syntheses.
- Additive in Polymer Chemistry: Its properties make it suitable for use in polymer formulations
Triethyl orthobenzoate can be synthesized through several methods:
- Direct Esterification: This involves the reaction of benzoic acid with ethanol in the presence of an acid catalyst.
- Chlorobenzoyl Chloride Method: This method involves reacting chlorobenzoyl chloride with formamide and ethanol, followed by distillation to isolate triethyl orthobenzoate .
- Phase Transfer Catalysis: Utilizing phase transfer catalysts such as polyethylene glycols or quaternary ammonium salts can enhance the efficiency of the synthesis process by facilitating the reaction between reactants in different phases .
- Direct Esterification: This involves the reaction of benzoic acid with ethanol in the presence of an acid catalyst.
Interaction studies involving triethyl orthobenzoate primarily focus on its reactivity with other chemical species. It has been shown to interact with nucleophiles due to its electrophilic carbon center. Additionally, studies exploring its compatibility with various solvents and reagents are essential for optimizing its use in synthetic pathways
Several compounds share structural similarities with triethyl orthobenzoate. Below is a comparison highlighting their uniqueness: Triethyl orthobenzoate stands out due to its specific ethyl substitution pattern on the benzoate moiety, which influences its reactivity and applications compared to other similar orthoesters
Irritant Compound Name Molecular Formula Unique Features Trimethyl Orthobenzoate Contains three methyl groups; more volatile Triisopropyl Orthobenzoate Contains isopropyl groups; higher boiling point Tri-n-butyl Orthobenzoate Larger butyl groups; used in different solvent systems Triethyl Orthopropionate Propionate group instead of benzoate; different reactivity
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Other CAS
Wikipedia
General Manufacturing Information
Dates








